molecular formula C25H22N2O B12600469 Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- CAS No. 647854-31-7

Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl-

Cat. No.: B12600469
CAS No.: 647854-31-7
M. Wt: 366.5 g/mol
InChI Key: VZJPMBOVNFGQSN-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an anthracenylcarbonyl group and a phenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- typically involves the reaction of piperazine with 9-anthracenylcarbonyl chloride and phenylboronic acid. The reaction is usually carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction conditions include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- include:

Uniqueness

What sets Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- apart from these similar compounds is its unique combination of the anthracenylcarbonyl and phenyl groups, which confer distinct chemical and photophysical properties. This makes it particularly valuable in the development of advanced materials and in scientific research focused on understanding its biological activities .

Properties

CAS No.

647854-31-7

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

anthracen-9-yl-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H22N2O/c28-25(27-16-14-26(15-17-27)21-10-2-1-3-11-21)24-22-12-6-4-8-19(22)18-20-9-5-7-13-23(20)24/h1-13,18H,14-17H2

InChI Key

VZJPMBOVNFGQSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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